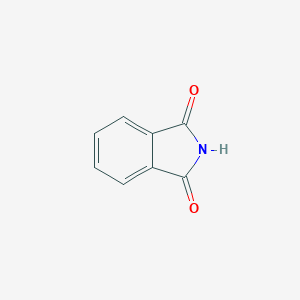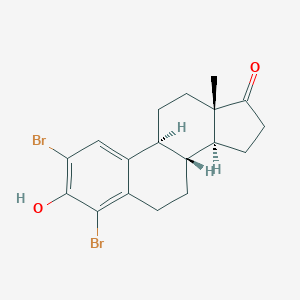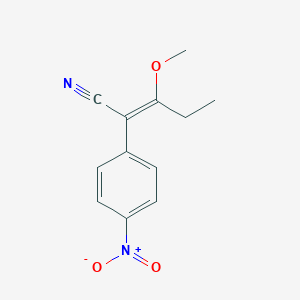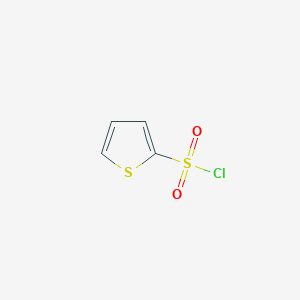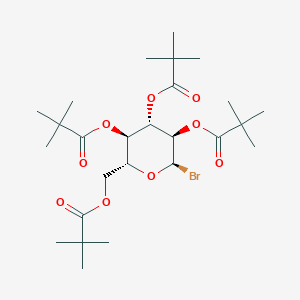
2,3,4,6-Tetra-O-pivaloil-α-D-glucopiranosil bromuro
Descripción general
Descripción
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide: is a chemical compound with the molecular formula C26H43BrO9 and a molecular weight of 579.53 g/mol . This compound is a derivative of alpha-D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by pivaloyl groups, and the anomeric hydroxyl group is substituted with a bromine atom . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide has several scientific research applications :
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is the SGLT2 receptor . This receptor plays a crucial role in the reabsorption of glucose in the kidneys .
Mode of Action
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide interacts with the SGLT2 receptor, inhibiting its function . This inhibition prevents the reabsorption of glucose, leading to its excretion in the urine .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 receptor, it disrupts the normal reabsorption process, leading to an increase in glucose excretion .
Pharmacokinetics
Similar compounds are known to be well-absorbed and metabolized in the body, with the majority of the compound being excreted in the urine .
Result of Action
The inhibition of the SGLT2 receptor leads to a decrease in blood glucose levels . This makes 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide an effective treatment for type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves the following steps :
Protection of Hydroxyl Groups: Alpha-D-glucopyranose is reacted with pivaloyl chloride in the presence of a base to protect the hydroxyl groups at positions 2, 3, 4, and 6, forming 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranose.
Industrial Production Methods:
In industrial settings, the synthesis process is optimized to improve yield and efficiency. For example, the addition of a small amount of thionyl chloride during the protection step can reduce the amount of pivaloyl chloride required by half without affecting the yield . The overall yield of the two-step process is typically greater than 67% .
Análisis De Reacciones Químicas
Types of Reactions:
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom at the anomeric position .
Common Reagents and Conditions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as azides, thiols, or amines under mild conditions.
Deprotection: The pivaloyl protecting groups can be removed using basic conditions, such as treatment with sodium methoxide in methanol.
Major Products Formed:
Glycosylated Derivatives: Substitution reactions with nucleophiles yield glycosylated derivatives, which are valuable intermediates in the synthesis of complex carbohydrates and glycosides.
Deprotected Glucopyranosyl Derivatives: Deprotection reactions yield alpha-D-glucopyranosyl derivatives, which can be further functionalized for various applications.
Comparación Con Compuestos Similares
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl bromide
Comparison:
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is unique due to the presence of pivaloyl protecting groups, which provide greater steric hindrance and stability compared to acetyl or benzoyl groups . This makes it a more selective glycosyl donor with a lower tendency to form orthoester side products during glycosylation reactions .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBCYHGMPHOAL-SFFUCWETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020960 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81058-27-7 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?
A1: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].
Q2: What are the advantages of using this specific synthetic route with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide?
A2: The paper highlights several advantages of employing this synthetic pathway []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


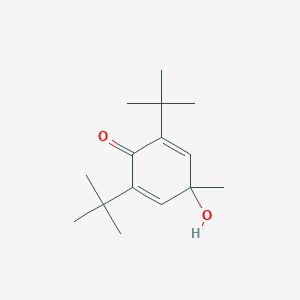
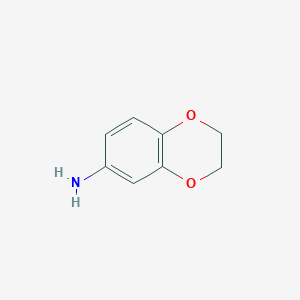
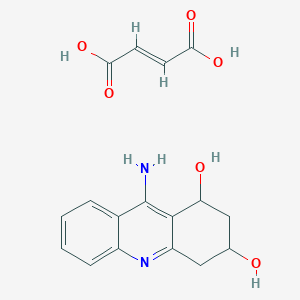
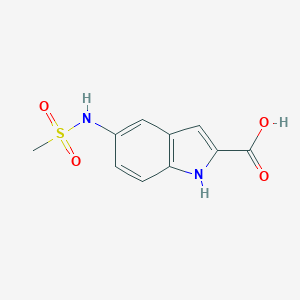

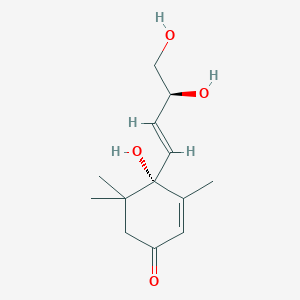

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)
